N-[3-(acetylamino)phenyl]-3-[(butylamino)sulfonyl]benzamide
Overview
Description
N-[3-(acetylamino)phenyl]-3-[(butylamino)sulfonyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a butylamino group, and a sulfonyl group attached to a benzamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-[(butylamino)sulfonyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the acetylamino and butylamino groups through nucleophilic substitution reactions. The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures, solvents like dichloromethane or dimethylformamide, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Key steps include the purification of intermediates through recrystallization or chromatography and the use of automated reactors to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-[(butylamino)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the acetylamino or butylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-[(butylamino)sulfonyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-[(butylamino)sulfonyl]benzamide involves its interaction with specific molecular targets. The acetylamino and butylamino groups can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[3-(Acetylamino)phenyl]sulfonyl}phenyl)acetamide
- N-(3-(tert-butylamino)phenyl)acetamide
- N-[3-(acetylamino)phenyl]-3-(aminomethyl)benzamide
Uniqueness
N-[3-(acetylamino)phenyl]-3-[(butylamino)sulfonyl]benzamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or selectivity for certain targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-(butylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-4-11-20-27(25,26)18-10-5-7-15(12-18)19(24)22-17-9-6-8-16(13-17)21-14(2)23/h5-10,12-13,20H,3-4,11H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKECRWTPGMEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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